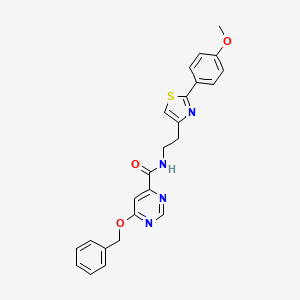

![molecular formula C11H7F3N4OS2 B2881868 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 341965-41-1](/img/structure/B2881868.png)

N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

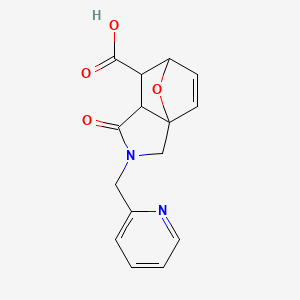

“N-(1,2,3-thiadiazol-4-ylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound that contains a thiadiazole ring, a trifluoromethyl group, and a thiourea group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the trifluoromethyl group, and the thiourea group. The electronic and steric effects of these groups would likely influence the chemical behavior of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole, trifluoromethyl, and thiourea groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

- Intramolecular Oxidative S-N Bond Formation: A study highlighted an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas using phenyliodine(III) bis(trifluoroacetate). This method features a metal-free approach, broad substrate scope, very short reaction times, good to excellent yields, and uses simple starting materials (Mariappan et al., 2016).

- Oxidative Azacyclization: Another research introduced derivatives of 1,2,4-thiadiazoles obtained by the reaction of [bis(acyloxy)iodo]arenes with 1-monosubstituted thioureas. This showcases the versatility of thiourea derivatives in forming complex heterocyclic structures (Mamaeva & Bakibaev, 2003).

Chemical Properties and Applications

- Electrochemical Oxidative Intramolecular N-S Bond Formation: A protocol was developed for constructing 3-substituted 5-amino-1,2,4-thiadiazoles through electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This process underlines the adaptability of thiourea derivatives in synthesizing varied thiadiazole derivatives, highlighting their chemical properties and potential applications in materials science (Yang et al., 2020).

Potential Biological Activities

- Cytokinin Activity: Phenylurea derivatives, including compounds related to N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, have been reported to exhibit cytokinin activity, which is crucial in plant growth and development. Such compounds have shown promise in stimulating the growth of cytokinin-dependent callus cultures, indicating their potential application in agriculture (Mok et al., 1982).

- Synthesis and Dyeing Performance: Thiourea derivatives have also been explored for their dyeing performance on fabrics, demonstrating the chemical versatility and application breadth of thiourea compounds in the textile industry (Malik et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide is the NF-κB signaling pathway , a validated oncological target . This pathway is known to be a key regulator of immune response, cell proliferation, cell death, and inflammation .

Mode of Action

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide acts as a nanomolar inhibitor of the NF-κB pathway . It was found to be inactive in human ikkβ enzyme assays

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which is involved in the regulation of immune response, cell proliferation, cell death, and inflammation . Constitutive activation of this pathway has been found in a variety of malignancies, leading to uncontrolled apoptosis, cell cycle deregulation, and metastatic growth .

Result of Action

The inhibition of the NF-κB pathway by N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide can potentially lead to the suppression of immune response, cell proliferation, and inflammation, and the induction of cell death . These effects could be beneficial in the treatment of conditions characterized by overactive NF-κB signaling, such as certain types of cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSSUVDJFJWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CSN=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

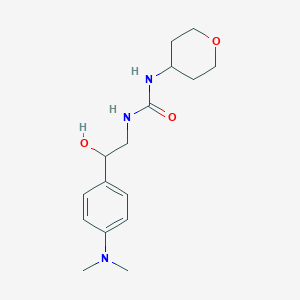

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

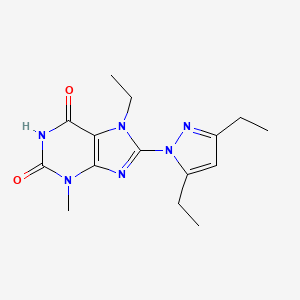

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

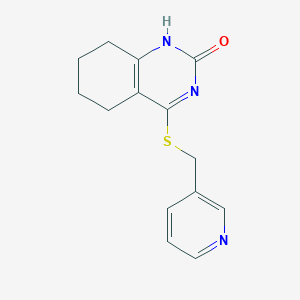

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)

![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)